molecular formula C18H24BrNO5 B12275756 tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

Cat. No.: B12275756
M. Wt: 414.3 g/mol
InChI Key: QEUMEBHTKVEFCT-UHFFFAOYSA-N
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Description

tert-Butyl 5-((ethoxycarbonyl)Methyl)-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a tert-butyl group, an ethoxycarbonyl methyl group, and a brominated dihydrobenzo[f][1,4]oxazepine ring. The presence of these functional groups makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-((ethoxycarbonyl)Methyl)-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate typically involves multiple steps. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxycarbonyl methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of tert-butyl 5-((ethoxycarbonyl)Methyl)-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The bromine atom and the oxazepine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • tert-Butyl 5-((ethoxycarbonyl)Methyl)-9-chloro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate
  • tert-Butyl 5-((ethoxycarbonyl)Methyl)-9-fluoro-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

Uniqueness: The presence of the bromine atom in tert-butyl 5-((ethoxycarbonyl)Methyl)-9-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate distinguishes it from its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can significantly influence the compound’s reactivity and interactions with biological targets .

Properties

Molecular Formula

C18H24BrNO5

Molecular Weight

414.3 g/mol

IUPAC Name

tert-butyl 9-bromo-5-(2-ethoxy-2-oxoethyl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate

InChI

InChI=1S/C18H24BrNO5/c1-5-23-15(21)11-14-12-7-6-8-13(19)16(12)24-10-9-20(14)17(22)25-18(2,3)4/h6-8,14H,5,9-11H2,1-4H3

InChI Key

QEUMEBHTKVEFCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C2=C(C(=CC=C2)Br)OCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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